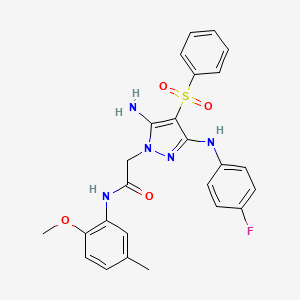
2-(5-amino-3-((4-fluorophenyl)amino)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-amino-3-((4-fluorophenyl)amino)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide is a useful research compound. Its molecular formula is C25H24FN5O4S and its molecular weight is 509.56. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(5-amino-3-((4-fluorophenyl)amino)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its structure includes a pyrazole ring, an acetamide group, and various aromatic substituents, which contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C25H24FN5O3S, with a molecular weight of approximately 493.6 g/mol. The presence of functional groups like the amine, sulfonyl, and methoxy enhances its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C25H24FN5O3S |
| Molecular Weight | 493.6 g/mol |
| Structure | Pyrazole ring with acetamide and sulfonyl groups |
Research indicates that compounds similar to this pyrazole derivative exhibit a range of biological activities, particularly in oncology. The mechanisms include:
- Inhibition of Kinases : The compound may inhibit specific protein kinases involved in cancer signaling pathways, which are crucial for cell proliferation and survival.
- Anti-inflammatory Activity : Pyrazole derivatives have shown potential in modulating inflammatory responses by inhibiting cyclooxygenase enzymes.
- Analgesic Properties : The compound may also possess analgesic effects, making it a candidate for pain management therapies.
Anticancer Activity
Studies have demonstrated that pyrazole derivatives can inhibit various kinases associated with cancer cell proliferation and migration. For instance, compounds structurally related to this one have been shown to selectively inhibit p38 MAP kinase, which plays a role in cellular responses to stress and inflammation .
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory properties of pyrazole compounds. They can act as selective inhibitors of cyclooxygenase enzymes (COX), which are involved in the inflammatory process .
Analgesic Effects
The analgesic activity of pyrazole derivatives has been documented in various studies, suggesting their potential use in pain relief therapies .
Case Studies and Research Findings
- Inhibition of p38 MAP Kinase : A study on related pyrazole compounds revealed that they could bind effectively to the ATP binding pocket of p38 MAP kinase, demonstrating selectivity and potency against this target .
- Structural Optimization : Research utilizing X-ray crystallography has provided insights into optimizing the potency and physicochemical properties of similar compounds by modifying substituents on the pyrazole scaffold .
- Therapeutic Applications : The unique combination of substituents in this compound suggests potential applications not only in cancer therapy but also in treating inflammatory diseases due to its dual action on kinases and COX enzymes .
属性
IUPAC Name |
2-[5-amino-4-(benzenesulfonyl)-3-(4-fluoroanilino)pyrazol-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FN5O4S/c1-16-8-13-21(35-2)20(14-16)29-22(32)15-31-24(27)23(36(33,34)19-6-4-3-5-7-19)25(30-31)28-18-11-9-17(26)10-12-18/h3-14H,15,27H2,1-2H3,(H,28,30)(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOYPBUWQOXZEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CN2C(=C(C(=N2)NC3=CC=C(C=C3)F)S(=O)(=O)C4=CC=CC=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24FN5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













